methyl N-cyanomorpholine-4-carbimidothioate

Descripción

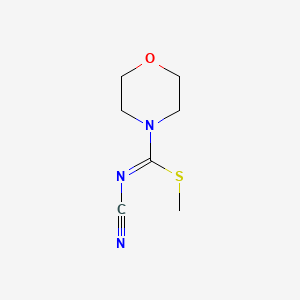

Methyl N-cyanomorpholine-4-carbimidothioate (CAS: 32885-06-6) is a heterocyclic compound featuring a morpholine ring substituted at the nitrogen atom with a carbimidothioate group and a cyano (-CN) moiety. Its molecular formula is C₇H₁₁N₃O₂S, and it has a molecular weight of 201.3 g/mol (calculated). The compound is characterized by a six-membered morpholine ring containing one oxygen atom, a carbimidothioate group (-S-C(=N-CN)-OCH₃), and a methyl ester functionality.

Propiedades

IUPAC Name |

methyl N-cyanomorpholine-4-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUDYASYNMISQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-cyanomorpholine-4-carbimidothioate can be synthesized through several methods. One common route involves the reaction of morpholine with cyanogen bromide, followed by the addition of methyl isothiocyanate. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-cyanomorpholine-4-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or carbimidothioate groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Halides, amines; reactions may require the use of catalysts or specific solvents to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted morpholine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl N-cyanomorpholine-4-carbimidothioate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the activity of thioamide derivatives in inhibiting cancer cell proliferation, suggesting that this compound may also possess similar properties .

2. Antimicrobial Properties

Research has indicated that compounds containing thiourea moieties demonstrate significant antimicrobial activity. This compound could be synthesized to enhance its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. A relevant case study demonstrated the synthesis of similar thioamide derivatives that exhibited potent antibacterial effects, indicating a promising avenue for further exploration with this compound .

Agricultural Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact. A case study from agricultural research highlighted the efficacy of thiourea derivatives in pest control, emphasizing their potential as environmentally friendly alternatives to conventional pesticides .

2. Plant Growth Regulators

Research into plant growth regulators has revealed that compounds similar to this compound can enhance plant growth and resilience against stress factors such as drought or salinity. Experimental data showed improved growth metrics in treated plants compared to controls, indicating the compound's potential role in agricultural biotechnology .

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer synthesis as a functional monomer. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. A study on thiourea-based polymers demonstrated improved tensile strength and flexibility when such compounds were integrated into the polymer backbone .

2. Coatings and Adhesives

The compound's chemical reactivity can be exploited in formulating advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental degradation. Research has shown that incorporating thiourea derivatives into coating formulations results in improved durability and performance under harsh conditions .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which methyl N-cyanomorpholine-4-carbimidothioate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 32885-06-6 | C₇H₁₁N₃O₂S | 201.3 g/mol | 95% | Morpholine ring, N-cyano, carbimidothioate |

| Methyl N-cyanopyrrolidine-1-carbimidothioate | 65159-18-4 | C₆H₉N₃OS₂ | 203.3 g/mol | 95% | Pyrrolidine ring, N-cyano, carbimidothioate |

| N-Methyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | 27074-03-9 | C₈H₈N₂O₂ | 164.2 g/mol | 95% | Pyridone ring, cyano, hydroxyl, methyl groups |

Research Findings and Implications

- Structural Impact on Reactivity : The morpholine derivative’s oxygen atom enhances solubility in polar solvents compared to the pyrrolidine analog, making it more suitable for pharmaceutical applications .

- Functional Group Influence: The cyano group in all compounds confers electrophilicity, enabling nucleophilic additions or cyclizations .

- Purity and Commercial Availability : All listed compounds are available at 95% purity, ensuring reliability for research and industrial use .

Actividad Biológica

Methyl N-cyanomorpholine-4-carbimidothioate is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula: . The compound features a morpholine ring substituted with a cyanomethyl group and a carbimidothioate moiety, which contributes to its biological activity.

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiocyanates or isothiocyanates under controlled conditions to yield the desired product. The innovative strategies for synthesizing heterocycles, including this compound, have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used in the process .

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .

- Enzyme Modulation : The compound has been studied for its role as a modulator of specific enzymes, including indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression. By inhibiting IDO activity, it may enhance immune responses against tumors .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Modulation | Modulates IDO activity |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study: Anticancer Properties

Another investigation focused on the compound's effects on breast cancer cell lines (MCF-7). Treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl N-cyanomorpholine-4-carbimidothioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A viable approach involves nucleophilic substitution or condensation reactions. For morpholine-derived carbimidothioates, refluxing in polar aprotic solvents (e.g., methanol or acetonitrile) with a cyanating agent (e.g., acrylonitrile) and a coupling reagent (e.g., triethyl orthoformate) is effective. For example, analogous compounds like N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide were synthesized via reflux in methanol with acrylonitrile and triethyl orthoformate, achieving 85% yield . Optimization includes monitoring reaction time (5–8 hours) and stoichiometric ratios (1:1 for nucleophile-electrophile pairs). Purification via ethanol recrystallization enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

- Methodological Answer :

- IR Spectroscopy : Expect peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1630 cm⁻¹ (C=N/C=S vibrations). For morpholine derivatives, aliphatic C-H stretches appear at ~2930–2846 cm⁻¹ .

- NMR Spectroscopy : In DMSO-d₆, the morpholine ring protons resonate as multiplet signals at δ 3.4–3.7 ppm (N-CH₂ and O-CH₂ groups). The cyanothioimidate group (N-C≡N) may show a singlet at δ 6.1–6.7 ppm for adjacent protons, as seen in structurally similar sulfonamides .

- Elemental Analysis : Ensure C, H, N, and S content aligns with theoretical values within ±0.4% .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies for morpholine derivatives suggest sensitivity to moisture and light. Store the compound in desiccated, amber vials at –20°C. Accelerated degradation studies in ethanol/acetonitrile (1:1) at 40°C for 14 days can assess hydrolytic stability via HPLC monitoring. Degradation products may include morpholine-4-carboxamide (hydrolysis of cyanothioimidate) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent interactions. For morpholine derivatives, variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can suppress signal splitting caused by conformational exchange. For example, broadening of N-CH₂ signals at 25°C may resolve into distinct peaks at –10°C. DFT calculations (e.g., Gaussian 16) can model rotational barriers and predict coupling constants .

Q. What strategies improve the regioselectivity of cyanothioimidate formation in morpholine scaffolds?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., DBU) in THF can direct cyanothioimidate formation to the less hindered nitrogen atom. Computational modeling (e.g., molecular electrostatic potential maps) predicts nucleophilic sites. For example, in N'-hydroxymorpholine-4-carboximidamide, the morpholine oxygen’s electron-withdrawing effect directs substitution to the adjacent nitrogen .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be investigated?

- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹⁵N or ¹³C) and tandem mass spectrometry (LC-MS/MS). For instance, dimerization via thiocyanate intermediates can be traced using ¹³C-labeled acrylonitrile. Kinetic studies under varied pH (4–10) and temperature (25–60°C) identify rate-determining steps. Control experiments with radical scavengers (e.g., BHT) rule out free-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.